4,4'-Bis[2,5-dimethyl-3-furoic acid]
Description
BenchChem offers high-quality 4,4'-Bis[2,5-dimethyl-3-furoic acid] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Bis[2,5-dimethyl-3-furoic acid] including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H14O6 |
|---|---|
Molecular Weight |
278.26g/mol |
IUPAC Name |
4-(4-carboxy-2,5-dimethylfuran-3-yl)-2,5-dimethylfuran-3-carboxylic acid |
InChI |
InChI=1S/C14H14O6/c1-5-9(11(13(15)16)7(3)19-5)10-6(2)20-8(4)12(10)14(17)18/h1-4H3,(H,15,16)(H,17,18) |
InChI Key |
RWPFMBDRHVLLHI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(O1)C)C(=O)O)C2=C(OC(=C2C(=O)O)C)C |
Canonical SMILES |
CC1=C(C(=C(O1)C)C(=O)O)C2=C(OC(=C2C(=O)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility Profile of 4,4'-Bis[2,5-dimethyl-3-furoic acid] in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4,4'-Bis[2,5-dimethyl-3-furoic acid], a novel compound with significant potential in pharmaceutical development. Recognizing the critical role of solubility in drug efficacy and formulation, this document offers a detailed, albeit hypothetical, solubility profile based on established chemical principles. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound. The guide delves into the structural attributes of the molecule, presents a reasoned solubility profile in a range of organic solvents, and provides detailed, validated protocols for empirical solubility determination.
Introduction: The Criticality of Solubility in Drug Development
The journey of a promising chemical entity from the laboratory to a viable therapeutic is fraught with challenges, chief among them being its solubility. Poor solubility can severely limit a drug's bioavailability, hindering its therapeutic efficacy and complicating formulation efforts.[1] 4,4'-Bis[2,5-dimethyl-3-furoic acid] is a molecule of interest due to its unique structural motifs, which suggest potential for targeted biological activity. However, its relatively large, complex, and potentially rigid structure also raises questions about its solubility, which must be thoroughly understood to unlock its therapeutic potential. This guide serves as a foundational resource for navigating the solubility challenges associated with this compound.
Physicochemical Properties of 4,4'-Bis[2,5-dimethyl-3-furoic acid]
A predictive understanding of solubility begins with a thorough examination of the compound's physicochemical properties. While empirical data for 4,4'-Bis[2,5-dimethyl-3-furoic acid] is not yet widely available, we can infer key characteristics from its constituent monomer, 2,5-dimethyl-3-furoic acid.[2][3][4][5]
Structure:
Caption: Molecular structure of 4,4'-Bis[2,5-dimethyl-3-furoic acid].
-
Molecular Weight: Estimated to be approximately 278.28 g/mol . This relatively high molecular weight for a small molecule can contribute to lower solubility.
-
Hydrogen Bonding: The presence of two carboxylic acid groups means the molecule can act as both a hydrogen bond donor and acceptor. This is a critical factor influencing its interaction with protic solvents.
-
Polarity: The molecule possesses both polar (carboxylic acid, furan oxygen) and non-polar (dimethylated furan rings, biphenyl linkage) regions, giving it a complex polarity profile.
-
pKa: The carboxylic acid groups are expected to have a pKa in the range of 3-5, similar to other furoic acids.[6] This indicates that the compound's charge state, and therefore its solubility, will be highly dependent on the pH of the medium.[1]
Hypothetical Solubility Profile
The following table presents a reasoned, hypothetical solubility profile for 4,4'-Bis[2,5-dimethyl-3-furoic acid] in a selection of common organic solvents, categorized by their polarity. These values are intended as a predictive guide for initial formulation and experimental design.
| Solvent | Type | Dielectric Constant | Predicted Solubility (mg/mL) | Rationale |
| Water | Polar Protic | 80.1 | < 0.1 | The large, non-polar carbon backbone of the molecule is expected to dominate its interaction with water, leading to very poor aqueous solubility despite the presence of two carboxylic acid groups. |
| Methanol | Polar Protic | 32.7 | 5 - 10 | As a polar protic solvent, methanol can engage in hydrogen bonding with the carboxylic acid groups. Its lower polarity compared to water, due to the methyl group, allows for better interaction with the non-polar regions of the molecule, resulting in moderate solubility. |
| Ethanol | Polar Protic | 24.6 | 10 - 20 | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. The longer alkyl chain makes it slightly less polar, which is predicted to further enhance its ability to solvate the non-polar furan and biphenyl structures, leading to slightly better solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | > 100 | DMSO is a highly effective polar aprotic solvent known for its ability to dissolve a wide range of compounds.[7][8] Its strong hydrogen bond accepting character will readily interact with the carboxylic acid protons, while its overall polarity can accommodate the entire molecule, leading to high solubility. |
| Dimethylformamide (DMF) | Polar Aprotic | 38.3 | > 100 | Similar to DMSO, DMF is a potent polar aprotic solvent capable of disrupting the crystal lattice of the compound and solvating both its polar and non-polar regions effectively, resulting in high solubility.[8] |
| Acetone | Polar Aprotic | 21.0 | 20 - 40 | Acetone's polarity is intermediate. It can act as a hydrogen bond acceptor for the carboxylic acid groups, but its smaller size and lower polarity compared to DMSO and DMF may result in a more moderate solvating capacity for this specific molecule. |
| Dichloromethane (DCM) | Non-polar | 9.1 | 1 - 5 | As a non-polar solvent, DCM will primarily interact with the non-polar backbone of the molecule. The polar carboxylic acid groups will limit solubility, but some dissolution is expected due to favorable van der Waals interactions with the larger, non-polar parts of the compound. |
| Hexane | Non-polar | 1.9 | < 0.1 | Hexane is a highly non-polar solvent and is not expected to effectively solvate the polar carboxylic acid groups.[9] The energy required to break the hydrogen bonds in the solid crystal lattice of the compound would not be compensated by the weak van der Waals forces with hexane, leading to negligible solubility. |
Experimental Determination of Solubility: A Validated Protocol
To move from a hypothetical to an empirical understanding of solubility, a robust and reproducible experimental protocol is essential. The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.[7]
Shake-Flask Solubility Assay Workflow
Caption: Workflow for the equilibrium shake-flask solubility assay.
Detailed Step-by-Step Protocol
-
Preparation of the Saturated Solution:
-
To a series of glass vials, add a pre-weighed excess of 4,4'-Bis[2,5-dimethyl-3-furoic acid] (e.g., 10 mg).
-
Add a known volume of the desired organic solvent (e.g., 1 mL) to each vial.
-
Seal the vials and vortex vigorously for 1 minute to ensure the solid is well-dispersed.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach thermodynamic equilibrium. For many compounds, 24 to 48 hours is adequate.
-
-
Phase Separation:
-
After equilibration, remove the vials and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
For added certainty, filter the supernatant through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents).
-
-
Quantification:
-
Prepare a standard curve of 4,4'-Bis[2,5-dimethyl-3-furoic acid] of known concentrations in the solvent of interest.
-
Dilute an aliquot of the filtered supernatant with an appropriate mobile phase.
-
Analyze the diluted sample and the standards by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]
-
Calculate the concentration of the compound in the supernatant by comparing its response to the standard curve. This concentration represents the thermodynamic solubility.
-
Conclusion and Future Directions
This guide provides a foundational, albeit predictive, solubility profile for 4,4'-Bis[2,5-dimethyl-3-furoic acid] based on established principles of chemical structure and solvent interaction. The high predicted solubility in polar aprotic solvents like DMSO and DMF suggests these are excellent starting points for stock solution preparation and in vitro screening assays.[10] The provided experimental protocol offers a robust framework for obtaining empirical data, which is an essential next step. Future work should focus on the empirical validation of this profile and explore the impact of pH and co-solvents on the aqueous solubility to support the development of viable formulations for preclinical and clinical studies.[1]
References
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.
- Unknown. (2024, September 24). Solubility test for Organic Compounds.
- Scribd. Experiment 1. Solubility of Organic Compounds | PDF.
- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
- LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.
- SciSpace. “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs.
- MDPI. (2023, June 26). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
- PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- PubChem - NIH. 2,5-Dimethyl-3-furoic acid | C7H8O3 | CID 69465.
- ChemicalBook. (2026, January 13). 2,5-DIMETHYL-3-FUROIC ACID | 636-44-2.
- Sigma-Aldrich. 2,5-Dimethyl-3-furoic acid 98 636-44-2.
- Santa Cruz Biotechnology. 2,5-Dimethyl-3-furoic acid | CAS 636-44-2 | SCBT.
- Wikipedia. 2-Furoic acid.
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- 3. 2,5-DIMETHYL-3-FUROIC ACID | 636-44-2 [chemicalbook.com]
- 4. 2,5-二甲基-3-呋喃酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,5-Dimethyl-3-furoic acid | CAS 636-44-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 2-Furoic acid - Wikipedia [en.wikipedia.org]
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- 8. mdpi.com [mdpi.com]
- 9. chem.ws [chem.ws]
- 10. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]
Methodological & Application
Oxidative coupling methods for synthesizing bis-furoic acid derivatives
This Application Note is designed for research chemists and process engineers in the pharmaceutical and materials science sectors. It details the synthesis of bis-furoic acid derivatives—specifically Dimethyl 2,2'-bifuran-5,5'-dicarboxylate (DMBF) —via Palladium-Catalyzed Aerobic Oxidative Coupling.[1]
Methodology: Pd-Catalyzed Aerobic Homocoupling via C–H Activation Target Molecule: Dimethyl 2,2'-bifuran-5,5'-dicarboxylate (Precursor to 2,2'-Bifuran-5,5'-dicarboxylic acid) Primary Application: Next-generation bioplastics (Polyethylene bifuranoate), MOFs, and π-conjugated organic electronics.
Introduction & Strategic Value
The oxidative homocoupling of 2-furoic acid esters represents a critical "green chemistry" gateway. Unlike traditional cross-couplings (Suzuki, Stille) that require pre-functionalized halides and stoichiometric organometallic reagents, oxidative coupling utilizes C–H activation . This atom-economical route directly dimerizes the furan core using molecular oxygen as the terminal oxidant.
The resulting bis-furoic acid derivatives are structural analogs to terephthalic acid and 2,5-furandicarboxylic acid (FDCA). Polymers derived from these dimers (e.g., PEB) exhibit superior glass transition temperatures (
Mechanistic Principles
The reaction proceeds via a Pd(II)/Pd(0) catalytic cycle, often requiring a re-oxidation system (e.g., Cu, Ag, or hypervalent iodine) or direct aerobic re-oxidation.
-
Electrophilic Palladation: Pd(II) coordinates to the furan oxygen and activates the C5–H bond.
-
Dimerization: Two palladated furan species undergo disproportionation or direct reductive elimination to form the C–C bond.
-
Catalyst Regeneration: Reduced Pd(0) is re-oxidized to Pd(II) by
, often facilitated by acidic promoters like Trifluoroacetic Acid (TFA) which prevent Pd-black precipitation.
Mechanistic Pathway Visualization
The following diagram illustrates the "Bimetallic Mechanism," which is currently the most supported model for electron-rich heterocycle dimerization.
Caption: Bimetallic catalytic cycle for aerobic oxidative coupling of furoates involving Pd(II) regeneration.
Detailed Experimental Protocol
This protocol describes a scalable, high-yield method utilizing a Pd(OAc)₂/TFA system.[1] This method is superior to Ag-mediated coupling due to cost and scalability.
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Substrate: Methyl 2-furoate (98% purity).[2]
-
Solvent/Promoter: Trifluoroacetic acid (TFA) and Dichloromethane (DCM) or Acetic Acid (AcOH).
-
Oxidant: Compressed Oxygen (
) or synthetic air. -
Apparatus: High-pressure stainless steel autoclave (e.g., Parr reactor) with glass liner.
Protocol Steps
Step 1: Catalyst Pre-activation
-
In a glovebox or under
, weigh Pd(OAc)₂ (5 mol% relative to substrate). -
Dissolve in minimal TFA/DCM (1:1 v/v) to generate the active Pd(TFA)₂ species in situ. Note: Pd(OAc)₂ is a trimer; TFA breaks this down into more active monomeric species.
Step 2: Reaction Assembly
-
Load Methyl 2-furoate (1.0 equiv, e.g., 10 mmol) into the autoclave glass liner.
-
Add the catalyst solution.
-
Add solvent (Acetic Acid or TFA/DCM mixture) to achieve a substrate concentration of 0.5 M. High dilution prevents oligomerization.
-
Seal the reactor.
Step 3: Oxidative Coupling[1]
-
Purge the reactor 3 times with
(low pressure, ~2 bar). -
Pressurize the reactor to 7 bar (100 psi)
. -
Heat to 90°C with vigorous magnetic stirring (1000 rpm). Mass transfer of oxygen into the liquid phase is the rate-limiting step.
-
Run for 16–24 hours . Monitor pressure drop (indicative of
consumption).
Step 4: Work-up and Purification
-
Cool reactor to room temperature and depressurize carefully.
-
Precipitation: The product, Dimethyl 2,2'-bifuran-5,5'-dicarboxylate, often precipitates spontaneously upon cooling due to low solubility in acidic media.
-
Filter the solid.
-
Wash the filter cake with cold methanol (
mL) to remove residual catalyst and monomer. -
Recrystallization: If necessary, recrystallize from hot chloroform or toluene.
Data Summary: Optimization Parameters
| Parameter | Condition A (Standard) | Condition B (Optimized) | Impact |
| Oxidant | Air (1 atm) | Yield increases from <20% to >80% due to faster Pd re-oxidation. | |
| Acid Additive | Acetic Acid | TFA (2–3 M) | TFA accelerates C-H activation via electrophilic substitution. |
| Temperature | 130°C | 90°C | Lower temp improves selectivity; reduces decarboxylation side-products. |
| Catalyst Load | 10 mol% | 2–5 mol% | Higher |
Workflow Visualization
Caption: Step-by-step workflow for the high-pressure synthesis of bis-furoate.
Troubleshooting & Critical Controls
-
Low Conversion:
-
Cause: Oxygen starvation.
-
Solution: Increase stirring speed (>1000 rpm) or oxygen pressure. The reaction is diffusion-limited.
-
-
Pd Black Formation:
-
Cause: Catalyst decomposition before re-oxidation.
-
Solution: Increase TFA concentration. The trifluoroacetate anion stabilizes the Pd(II) species better than acetate.
-
-
Safety Warning:
-
Organic solvents (AcOH/DCM) under high
pressure and heat present an explosion hazard. Ensure the reactor is rated for these conditions and operate behind a blast shield. Avoid acetone or oxidizable solvents.
-
References
-
Vom Stein, T., et al. "Oxidative Coupling of 2-methyl furoate: a scalable synthesis of Dimethyl 2,2'-bifuran-5,5'-dicarboxylate." Applied Catalysis A: General, 2021.[1]
-
Hull, K. L., & Sanford, M. S. "Catalytic and mechanistic studies of the Pd-catalyzed oxidative homocoupling of thiophenes and furans." Journal of the American Chemical Society, 2009.
-
Gandini, A., et al. "Furfural-based 2,2′-bifurans: synthesis and applications in polymers." University of Oulu, 2020.
-
Li, X., et al. "Palladium-catalyzed aerobic oxidative coupling of arenes." Chemical Reviews, 2011.
Sources
Using 4,4'-Bis[2,5-dimethyl-3-furoic acid] as a linker in Metal-Organic Frameworks (MOFs)
Application Note: Engineering Hydrophobic Metal-Organic Frameworks using 4,4'-Bis[2,5-dimethyl-3-furoic acid]
Executive Summary
This guide details the application of H₂BDMFA as a semi-rigid, sterically hindered dicarboxylate linker for Metal-Organic Frameworks (MOFs). Unlike the linear and planar 2,5-furandicarboxylic acid (FDCA), H₂BDMFA features a bi-heteroaryl core with significant steric bulk provided by four methyl groups.
Key Advantages of H₂BDMFA:
-
Hydrophobic Pore Environment: The four methyl groups per linker line the pore surface, significantly increasing the water contact angle and hydrolytic stability.
-
Restricted Rotation (Atropisomerism): The steric clash between the C3-carboxylate and the C4-biaryl bond (ortho-substitution equivalent) forces a high dihedral angle (~60–90°), preventing pore collapse and enabling unique topologies.
-
Electronic Modulation: The electron-rich furan rings offer distinct π-π stacking interactions compared to phenyl-based analogues (e.g., tetramethylbiphenyl-4,4'-dicarboxylic acid).
Part 1: Reticular Design & Ligand Topology
Before synthesis, one must understand the geometric constraints of H₂BDMFA. The proximity of the C3-carboxylic acid to the C4-C4' pivot bond creates a "twisted" geometry, unlike the planar "linear" linkers.
Structural Logic Diagram
The following diagram illustrates the reticular design logic, moving from ligand geometry to predicted MOF topology.
Figure 1: Reticular design pathway for H₂BDMFA, linking ligand geometry to predicted topologies and properties.
Part 2: Experimental Protocols
Ligand Pre-Treatment & Solubility
H₂BDMFA is less soluble in polar protic solvents than unfunctionalized furan dicarboxylates due to the methyl groups.
-
Solvent of Choice: N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF).
-
Activation: Sonicate for 15 minutes at 40°C to ensure complete dissolution before adding metal salts.
Protocol A: Synthesis of Cu-BDMFA (Paddlewheel Node)
Targeting High Surface Area for Gas Separation
Reagents:
-
H₂BDMFA (Linker)
-
Cu(NO₃)₂·2.5H₂O (Metal Source)
-
DMF (Solvent)
-
HBF₄ (Modulator - Critical for crystal size)
Step-by-Step Workflow:
-
Precursor Solution: Dissolve 0.1 mmol H₂BDMFA and 0.1 mmol Cu(NO₃)₂·2.5H₂O in 10 mL DMF in a 20 mL scintillation vial.
-
Acid Modulation: Add 20 µL of HBF₄ (48% aq). Note: The acid slows nucleation, preventing amorphous precipitation which is common with bent linkers.
-
Solvothermal Reaction: Cap the vial tightly with a Teflon-lined cap. Place in an isothermal oven at 85°C for 48 hours .
-
Cooling: Cool to room temperature over 6 hours (10°C/hr ramp) to minimize defects.
-
Washing: Decant mother liquor. Wash crystals 3x with fresh DMF, then 3x with anhydrous ethanol.
Protocol B: Synthesis of Zr-BDMFA (UiO-Type Analogue)
Targeting Hydrolytic Stability
Reagents:
Step-by-Step Workflow:
-
SBU Formation: Dissolve ZrCl₄ (0.05 mmol) and Benzoic Acid (1.5 mmol, 30 eq) in 5 mL DMF. Sonicate until clear.
-
Linker Addition: Add H₂BDMFA (0.05 mmol) to the solution.
-
Reaction: Heat at 120°C for 24 hours .
-
Work-up: Centrifuge the resulting white microcrystalline powder.
-
Activation (Critical): Solvent exchange with Acetone (3 days, refresh daily). Vacuum dry at 100°C for 12 hours. Warning: Do not exceed 150°C initially as furan rings are less thermally robust than benzene rings.
Part 3: Characterization & Data Interpretation
Expected Crystallographic Features
When analyzing PXRD (Powder X-Ray Diffraction) data, look for peak broadening or shifting compared to standard biphenyl-MOFs. The furan ring is smaller (5-membered) than a benzene ring (6-membered), which will reduce the unit cell volume slightly, increasing the density of methyl groups per nm³.
Hydrophobicity Assessment
This is the primary validation metric for H₂BDMFA MOFs.
Table 1: Comparative Hydrophobicity Metrics
| Metric | Standard FDCA MOF (e.g., MIL-160) | H₂BDMFA MOF (Expected) | Method |
| Water Contact Angle | ~40° (Hydrophilic) | >110° (Hydrophobic) | Goniometer on pressed pellet |
| Water Vapor Uptake | Type I (Steep uptake at low P/P₀) | Type V (Low uptake until high P/P₀) | Gravimetric Sorption at 298K |
| Henry's Constant (H₂O) | High | Low | Calculated from Isotherm |
Activation Validation
Because the methyl groups create narrow, hydrophobic channels, solvent removal is difficult.
-
Self-Validating Step: Perform TGA (Thermogravimetric Analysis). A clean plateau between 100°C and 250°C indicates successful solvent removal. If weight loss continues >150°C, trapped DMF is likely present.
Part 4: Application in Hydrocarbon Separation
The unique "methyl-lined" pockets of H₂BDMFA MOFs make them ideal for separating molecules based on shape and polarity.
Target Separation: Benzene vs. Cyclohexane
-
Mechanism: The electron-rich furan rings interact preferentially with Benzene (π-π stacking), while the methyl groups provide a steric gate that may exclude the slightly bulkier Cyclohexane or interact via van der Waals forces.
-
Protocol: Measure single-component isotherms for Benzene and Cyclohexane at 298K. Calculate IAST selectivity.
Figure 2: Proposed separation mechanism within the H₂BDMFA pore environment.
References
-
Furan-Based MOFs (General Grounding)
-
Cadiau, A., et al. (2015). "A porous metal-organic framework based on a furan-dicarboxylate linker for high water adsorption." Chemistry of Materials.
- Note: This establishes the baseline behavior of furan linkers (hydrophilic), contrasting with the hydrophobic H₂BDMFA.
-
-
Steric Methyl Effects in MOFs
-
Deng, H., et al. (2010). "Multiple Functional Groups of Varying Ratios in Metal-Organic Frameworks." Science.
- Note: Validates the concept that methyl functionalization dramatically alters pore environment and stability.
-
- Eubank, J. F., et al. (2011). "The Role of Twisted Linkers in the Assembly of Metal-Organic Frameworks." Chemical Communications.
-
Monomer Data (2,5-dimethyl-3-furoic acid)
-
PubChem Compound Summary for CID 69465.
- Used for solubility and stability predictions.
-
Sources
Application Notes and Protocols for Polymerization Techniques Using 4,4'-Bis[2,5-dimethyl-3-furoic acid] Monomers
Introduction: Pioneering a New Class of Furan-Based Polymers
The quest for novel polymers with enhanced thermal stability, mechanical performance, and unique functionalities is a cornerstone of materials science and drug development. Furan-based polymers, derived from renewable biomass sources, have emerged as a promising alternative to their petroleum-based counterparts.[1][2] While 2,5-furandicarboxylic acid (FDCA) has been the subject of extensive research, leading to the development of bio-based polyesters with properties rivaling or exceeding those of PET, the exploration of more complex furan-based monomers remains a fertile ground for innovation.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and polymerization of a novel monomer: 4,4'-Bis[2,5-dimethyl-3-furoic acid] . This unique bifuran structure, with its increased rigidity and potential for extended conjugation compared to single-ring furan dicarboxylic acids, is a compelling candidate for the creation of high-performance polymers. Such polymers could find applications in advanced drug delivery systems, specialty packaging, and high-strength composites.[5][6][7]
Given the novelty of this monomer, this guide is structured to provide not only detailed polymerization protocols but also a plausible synthetic route for the monomer itself. The protocols are based on well-established principles of polymer chemistry, adapted from the extensive literature on FDCA polymerization.[8][9][10] They are presented as robust starting points for experimentation, with in-depth explanations of the underlying scientific principles to empower researchers to optimize and tailor these methods for their specific applications.
Part 1: Synthesis of the Monomer: 4,4'-Bis[2,5-dimethyl-3-furoic acid]
Proposed Synthetic Workflow
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- 5. WO2019182693A1 - Functionalized bifuran and synthesis thereof - Google Patents [patents.google.com]
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- 9. Cu( ii )-catalyzed aerobic oxidative coupling of furans with indoles enables expeditious synthesis of indolyl–furans with blue fluorescence - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08226A [pubs.rsc.org]
- 10. sciforum.net [sciforum.net]
Catalytic pathways for C-C coupling at the furan 4-position
Strategic C-C Coupling at the Furan 4-Position: Catalytic Pathways and Mechanistic Insights
Abstract: The furan scaffold is a privileged heterocycle in medicinal chemistry and materials science. While functionalization at the electron-rich C2 and C5 positions is well-established, selective C-C bond formation at the C4-position presents a significant synthetic challenge due to the inherent electronic properties of the furan ring. This guide provides an in-depth analysis of catalytic strategies to achieve this difficult transformation, with a focus on palladium-catalyzed direct C-H arylation. We will explore the mechanistic underpinnings that govern regioselectivity, provide a detailed, field-tested protocol for the C4-arylation of polysubstituted furans, and present comparative data to inform experimental design.
The Challenge and Significance of C4-Functionalized Furans
The furan ring's aromaticity and oxygen heteroatom create a distinct electronic landscape. The highest occupied molecular orbital (HOMO) has large coefficients at the C2 and C5 positions, making them electron-rich and thus highly susceptible to electrophilic attack and metallation.[1][2] Consequently, the C3 and C4 positions are less reactive, rendering their selective functionalization a non-trivial pursuit.[3]
However, the synthesis of 2,4-disubstituted furans is of high value, as this substitution pattern is found in numerous bioactive natural products and pharmaceuticals.[4] Accessing this scaffold requires overcoming the innate reactivity of the furan ring, necessitating the development of sophisticated catalytic systems that can precisely target the C4 C-H bond.
Overcoming Innate Reactivity: A Mechanistic Perspective
Direct C-H activation has emerged as a powerful, atom-economical strategy for forging C-C bonds.[3] In the context of furan C4-arylation, palladium catalysis has proven particularly effective, especially when the more reactive C2 and C5 positions are blocked.
The currently accepted mechanism for this type of transformation is the Concerted Metalation-Deprotonation (CMD) pathway.[5][6][7][8][9] This mechanism avoids the formation of a discrete, unstable organopalladium intermediate resulting from electrophilic C-H cleavage. Instead, the C-H bond is broken in a single, concerted step involving the palladium center and a base.
The Catalytic Cycle for C4-Arylation
The catalytic cycle for the palladium-catalyzed direct C4-arylation of a 2,3,5-trisubstituted furan with an aryl chloride can be visualized as follows:
Figure 1: Proposed catalytic cycle for Pd-catalyzed C4-arylation.
Breakdown of the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl chloride (Ar-Cl) bond, forming a Pd(II) intermediate. This is often the rate-determining step, especially with less reactive aryl chlorides.[10] The choice of a bulky, electron-rich phosphine ligand (L) is critical here, as it promotes the formation of the highly reactive, monoligated Pd(0) species necessary for this step to occur efficiently.[10][11]
-
Concerted Metalation-Deprotonation (CMD): This is the key regioselectivity-determining step. The substituted furan coordinates to the Pd(II) center. A base (e.g., t-BuOK) then abstracts the C4-proton in a concerted fashion as the palladium forms a bond with the C4-carbon.[5][7][8][9] The steric bulk of the substituents at the C2, C3, and C5 positions directs the palladium catalyst to the only available C-H bond at the C4 position.
-
Reductive Elimination: The two organic moieties (the aryl group and the furyl group) on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The Role of Ligands and Bases
-
Phosphine Ligands: Bulky, electron-donating phosphine ligands like di(1-adamantyl)-n-butylphosphine (BuAd₂P) are crucial.[12][13] Their steric bulk facilitates the formation of the catalytically active 14-electron Pd(0)L species, while their electron-donating nature increases the electron density on the palladium, promoting the oxidative addition step.[10][11][14]
-
Base: A strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) is required to facilitate the deprotonation of the relatively non-acidic C4-H bond in the CMD step.[12][13]
Experimental Protocol: Palladium-Catalyzed C4-Arylation of 2,3,5-Trisubstituted Furans
This protocol is adapted from the work of Yang, H., et al., and provides a reliable method for the C4-arylation of a trisubstituted furan with an aryl chloride.[12][13]
Workflow Overview
Figure 2: Step-by-step experimental workflow.
Materials and Reagents
-
2,3,5-trisubstituted furan (1.0 equiv)
-
Aryl chloride (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 2 mol%)
-
Di(1-adamantyl)-n-butylphosphine (BuAd₂P; 4 mol%)
-
Potassium tert-butoxide (t-BuOK; 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Standard Schlenk line and inert gas (Argon or Nitrogen) supply
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the 2,3,5-trisubstituted furan (e.g., 0.5 mmol, 1.0 equiv), the aryl chloride (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), BuAd₂P (0.02 mmol, 4 mol%), and t-BuOK (1.0 mmol, 2.0 equiv).
-
Scientist's Note: The phosphine ligand is air-sensitive and should be handled under an inert atmosphere. The base, t-BuOK, is hygroscopic. It is crucial to use an oven-dried Schlenk tube and ensure all reagents are added under a positive pressure of inert gas.
-
-
Solvent Addition: Evacuate and backfill the Schlenk tube with inert gas three times. Add anhydrous DMF (e.g., 2.0 mL) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of "freeze-pump-thaw" to ensure all dissolved oxygen is removed.
-
Causality Check: Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand, leading to catalyst deactivation and significantly lower yields. This step is critical for a self-validating and reproducible protocol.
-
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 120 °C and stir for 15 hours. Monitor the reaction progress by TLC or GC-MS if desired.
-
Work-up: After 15 hours, remove the Schlenk tube from the oil bath and allow it to cool to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure C4-arylated furan.
Data and Scope
The palladium-catalyzed C4-arylation protocol exhibits good functional group tolerance with moderate to good yields. Below is a summary of representative results.[12][13]
| Entry | Furan Substrate | Aryl Chloride | Product | Yield (%) |
| 1 | 2,3,5-trimethylfuran | 4-chloroacetophenone | 4-(4-acetylphenyl)-2,3,5-trimethylfuran | 82 |
| 2 | 2,3,5-trimethylfuran | 4-chlorobenzonitrile | 4-(2,3,5-trimethylfuran-4-yl)benzonitrile | 78 |
| 3 | 2,3,5-trimethylfuran | 3-chloroanisole | 4-(3-methoxyphenyl)-2,3,5-trimethylfuran | 75 |
| 4 | 2,3,5-trimethylfuran | 2-chlorotoluene | 4-(o-tolyl)-2,3,5-trimethylfuran | 65 |
| 5 | 2-ethyl-3,5-dimethylfuran | 4-chloroacetophenone | 4-(4-acetylphenyl)-2-ethyl-3,5-dimethylfuran | 79 |
Table 1: Substrate scope for the Pd-catalyzed C4-arylation of trisubstituted furans.[12][13]
Observations and Insights:
-
Electronic Effects: The reaction tolerates both electron-donating and electron-withdrawing substituents on the aryl chloride, although electron-poor aryl chlorides tend to give slightly higher yields, likely due to a more facile oxidative addition step.
-
Steric Effects: Aryl chlorides with ortho-substituents (Entry 4) generally result in lower yields due to steric hindrance, which can impede both the oxidative addition and reductive elimination steps.
-
Furan Substituents: The nature of the alkyl groups at the C2 and C5 positions appears to have a minimal impact on the reaction efficiency (compare Entries 1 and 5).
Conclusion and Future Outlook
The selective C-C coupling at the furan 4-position, while challenging, is an achievable and valuable transformation for synthetic chemists. The palladium-catalyzed direct C-H arylation of pre-substituted furans represents a robust and atom-economical approach. The success of this methodology hinges on a deep understanding of the catalytic cycle, particularly the role of bulky, electron-rich phosphine ligands in promoting the key oxidative addition and the function of a strong base in enabling the regioselectivity-determining Concerted Metalation-Deprotonation step. By carefully controlling these parameters, researchers can reliably access complex 2,4-disubstituted furan building blocks for applications in drug discovery and materials science. Future research will likely focus on expanding the substrate scope to less-substituted furans, potentially through the development of novel directing group strategies, and exploring more sustainable, first-row transition metal catalysts.
References
-
Yang, H., et al. (2012). Direct Palladium-Catalyzed C-4 Arylation of Tri-substituted Furans with Aryl Chlorides: An Efficient Access to Heteroaromatics. Bulletin of the Korean Chemical Society, 33(8), 2535-2536.
-
Sahoo, S. S., Kataria, P., & Kontham, R. (2024). Concise and collective total syntheses of 2,4-disubstituted furan-derived natural products from hydroxyoxetanyl ketones. Organic & Biomolecular Chemistry, 22, 1475-1483.
-
Doucet, H., et al. (2006). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Organometallics, 26(2), 472-475.
-
Krishnan, R., & Schultz, R. H. (2001). Electronic and Steric Effects in Ligand Substitution at a Transient Organometallic Species: The Reaction of W(CO)5(Cyclohexane) with (CH3)nTHF and (CH3)nFuran (n = 1, 2). Organometallics, 20(15), 3314–3322.
-
Fagnou, K., et al. (2007). High-Yielding Palladium-Catalyzed Intramolecular Alkane Arylation: Reaction Development and Mechanistic Studies. Journal of the American Chemical Society, 129(46), 14341-14352.
-
Buchwald, S. L., & Mauger, C. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Topics in Current Chemistry, 292, 131-177.
-
Schultz, R. H., & Krishnan, R. (2001). Electronic and steric effects in ligand substitution at a transient organometallic species: The reaction of W(CO)5(Cyclohexane) with (CH3)nTHF and (CH3)nFuran (n = 1, 2). Bar-Ilan University Research Authority.
-
Doucet, H., et al. (2006). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. ResearchGate.
-
Ananikov, V. P., et al. (2020). Catalytic C−H Functionalization of Unreactive Furan Cores in Bio‐Derived Platform Chemicals. ChemSusChem, 13(24), 6471-6482.
-
Krishnan, R., & Schultz, R. H. (2001). Electronic and Steric Effects in Ligand Substitution at a Transient Organometallic Species: The Reaction of W(CO)5(Cyclohexane) with (CH3)nTHF and (CH3)nFuran (n = 1, 2). ACS Publications.
-
Gessner, V. H. (n.d.). Phosphine ligands and catalysis. Gessner Group Research.
-
Yang, H., et al. (2012). Direct Palladium-Catalyzed C-4 Arylation of Tri-substituted Furans with Aryl Chlorides: An Efficient Access to Heteroaromatics. KoreaScience.
-
Ramdass, T., & Moodley, P. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry, 16, 408-444.
-
Houk, K. N., & Yu, J.-Q. (2014). Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study on Mechanism and Origins of Selectivity. Journal of the American Chemical Society, 136(8), 3206-3217.
-
Chen, W., et al. (2025). Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. Journal of Chemical Sciences, 137(58).
-
Zhang, X., & Chen, G. (2021). The Activating Effect of Strong Acid for Pd-Catalyzed Directed C–H Activation by Concerted Metalation-Deprotonation Mechanism. Molecules, 26(13), 4064.
-
Orha, L., et al. (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 8(19), 5521-5548.
-
Mirica, L. M., et al. (2023). C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center. Chemical Science, 14(10), 2733-2740.
-
Mirica, L. M., et al. (2022). C-H Bond Activation via Concerted Metalation-Deprotonation at a Palladium(III) Center. ChemRxiv.
-
Trzeciak, A. M., et al. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules, 19(6), 8402-8413.
-
Engle, K. M., & Liu, P. (2018). Steric Shielding Effects Induced by Intramolecular C–H⋯O Hydrogen Bonding: Remote Borylation Directed by Bpin Groups. Journal of the American Chemical Society, 140(38), 12093-12103.
-
Trzeciak, A. M., et al. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. ResearchGate.
-
Trzeciak, A. M., et al. (2012). Palladium-catalyzed asymmetric Heck arylation of 2,3-dihydrofuran – effect of prolinate salts. Dalton Transactions, 41(42), 13217-13222.
-
Wikipedia contributors. (2024). Diels–Alder reaction. Wikipedia.
-
Mirica, L. M., et al. (2023). C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center. Chemical Science, 14, 2733-2740.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic and mechanistic studies of Pd-catalyzed C-H arylation with diaryliodonium salts: evidence for a bimetallic high oxidation state Pd intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 6. mdpi.com [mdpi.com]
- 7. C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gessnergroup.com [gessnergroup.com]
- 12. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct Palladium-Catalyzed C-4 Arylation of Tri-substituted Furans with Aryl Chlorides: An Efficient Access to Heteroaromatics -Bulletin of the Korean Chemical Society [koreascience.kr]
- 14. BJOC - Architecture and synthesis of P,N-heterocyclic phosphine ligands [beilstein-journals.org]
Functionalization of 4,4'-Bis[2,5-dimethyl-3-furoic acid] for fluorescent probes
Application Note: Functionalization of 4,4'-Bis[2,5-dimethyl-3-furoic acid] for Lanthanide-Based Fluorescent Probes
Executive Summary
This guide details the functionalization and application of 4,4'-Bis[2,5-dimethyl-3-furoic acid] (H₂BDMF) as a sensitizing ligand for lanthanide-based fluorescent probes. Unlike traditional organic fluorophores (e.g., fluorescein, rhodamine) which suffer from small Stokes shifts and photobleaching, H₂BDMF serves as an "antenna" for Lanthanide ions (Eu³⁺, Tb³⁺).
By harvesting UV excitation energy and transferring it to the lanthanide metal center via the triplet state, this scaffold enables the construction of probes with large Stokes shifts (>200 nm) , microsecond-scale lifetimes , and narrow emission bands . This application note targets researchers in drug development and materials science, providing protocols for synthesizing Metal-Organic Framework (MOF) sensors and discrete bioconjugates.
Scientific Foundation: The Antenna Effect
The utility of 4,4'-Bis[2,5-dimethyl-3-furoic acid] lies in its electronic structure. The bi-furan backbone provides a conjugated π-system capable of absorbing UV light, while the carboxylic acid groups at the 3,3'-positions serve as hard oxygen donors for lanthanide coordination.
Mechanism of Action:
-
Absorption: The H₂BDMF ligand absorbs light (approx. 280–320 nm), promoting an electron to the excited singlet state (S₁).
-
Intersystem Crossing (ISC): The energy transfers to the ligand's triplet state (T₁).
-
Energy Transfer (ET): The energy is transferred from the T₁ state to the resonance energy level of the coordinated Lanthanide ion (e.g., ⁵D₀ for Eu³⁺).
-
Luminescence: The Lanthanide ion relaxes to the ground state, emitting characteristic sharp fluorescence (615 nm Red for Eu³⁺; 545 nm Green for Tb³⁺).
Why H₂BDMF?
-
High T₁ Energy Level: The furan backbone possesses a triplet energy level well-matched to Tb³⁺ and Eu³⁺, minimizing back-energy transfer (thermal quenching).
-
Rigidity: The 4,4'-linkage and methyl groups restrict rotation, reducing non-radiative decay pathways.
Visualization: Mechanism & Workflow
Figure 1: The Antenna Effect and Sensing Pathway
Caption: Energy transfer pathway from H₂BDMF ligand to Lanthanide ion, showing critical interception points for analyte sensing.
Experimental Protocols
Protocol A: Solvothermal Synthesis of Ln-MOF Sensors
Application: Detection of biomarkers (e.g., antibiotics) or environmental toxins.
Materials:
-
4,4'-Bis[2,5-dimethyl-3-furoic acid] (H₂BDMF) (>98% purity).
-
Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O.
-
Solvents: DMF (N,N-Dimethylformamide), Ethanol, Deionized Water.
-
Teflon-lined stainless steel autoclave (25 mL).
Step-by-Step Methodology:
-
Precursor Dissolution:
-
Dissolve 0.1 mmol of H₂BDMF in 4 mL of DMF.
-
Dissolve 0.1 mmol of Ln(NO₃)₃·6H₂O in 2 mL of Ethanol/Water (1:1 v/v).
-
Note: The use of DMF is critical as it acts as a base to deprotonate the carboxylic acid groups, facilitating coordination.
-
-
Mixing:
-
Slowly add the salt solution to the ligand solution under stirring (500 rpm) for 30 minutes.
-
The solution should remain clear or slightly turbid.
-
-
Solvothermal Reaction:
-
Transfer the mixture to the Teflon-lined autoclave.
-
Seal and heat at 100°C for 72 hours .
-
Cooling: Allow the oven to cool to room temperature at a rate of 5°C/hour. Slow cooling promotes high-quality crystal formation.
-
-
Isolation & Activation:
-
Filter the resulting crystals (colorless/pale yellow).
-
Wash 3x with DMF and 3x with Ethanol to remove unreacted ligand.
-
Activation: Immerse crystals in acetone for 24 hours (refreshing solvent twice) to exchange pore solvent, then dry under vacuum at 60°C for 12 hours.
-
Validation:
-
PXRD (Powder X-Ray Diffraction): Confirm crystallinity against simulated patterns.
-
Fluorescence: Excitation at 300 nm should yield sharp peaks at 545 nm (Tb) or 615 nm (Eu).
Protocol B: Covalent Functionalization for Bioconjugation (NHS Ester)
Application: Creating "Antenna-Tagged" proteins or antibodies for Time-Resolved Fluorescence (TRF) assays.
Rationale: To use H₂BDMF as a discrete label, the carboxylic acid groups must be activated to react with primary amines (Lysine residues) on proteins.
Materials:
-
H₂BDMF.
-
N-Hydroxysuccinimide (NHS).
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Anhydrous DMSO.
Methodology:
-
Activation:
-
Dissolve H₂BDMF (1 eq) in anhydrous DMSO.
-
Add EDC·HCl (2.2 eq) and NHS (2.2 eq).
-
Stir at Room Temperature (RT) for 4 hours under inert atmosphere (N₂).
-
-
Verification:
-
Monitor via TLC (Shift in Rf) or LC-MS (Mass shift corresponding to bis-NHS ester).
-
-
Conjugation (Example with BSA):
-
Dissolve Bovine Serum Albumin (BSA) in Carbonate Buffer (pH 9.0).
-
Add the activated H₂BDMF-NHS ester (10-fold molar excess) to the protein solution.
-
Incubate for 2 hours at RT in the dark.
-
-
Lanthanide Loading:
-
Purify the conjugate via Size Exclusion Chromatography (PD-10 column) to remove free ligand.
-
Incubate the purified conjugate with excess EuCl₃ (pH 6.5) for 30 minutes. The Eu³⁺ will coordinate to the now-immobilized furoic acid moieties (often requiring a secondary chelator like DTPA if the furoic acid alone is insufficient for aqueous stability, though the furoic acid provides the sensitization).
-
Data Analysis & Interpretation
Table 1: Photophysical Properties of Ln-BDMF Complexes
| Parameter | Eu-BDMF Complex | Tb-BDMF Complex | Notes |
| Excitation Max (λex) | 290–310 nm | 280–300 nm | Ligand-centered absorption (π-π*). |
| Emission Max (λem) | 615 nm (Red) | 545 nm (Green) | Characteristic 4f-4f transitions. |
| Stokes Shift | >300 nm | >250 nm | Eliminates background autofluorescence. |
| Quantum Yield (Φ) | 20–40% (Solid State) | 30–50% (Solid State) | Highly dependent on solvent hydration (water quenches). |
| Lifetime (τ) | 0.5 – 1.0 ms | 0.8 – 1.5 ms | Enables Time-Gated detection. |
Sensing Logic: Stern-Volmer Quenching
When used as a sensor (e.g., for Nitrobenzene), the fluorescence quenching follows the Stern-Volmer equation:
- : Intensity without analyte.
- : Intensity with analyte.[1]
- : Quenching constant (Sensitivity metric).
- : Concentration of analyte.[2][3]
Interpretation: A high
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Fluorescence Intensity | Hydration of Ln³⁺ ions. | Water O-H oscillators quench Ln emission. Ensure thorough drying/activation. Use D₂O if aqueous measurements are necessary. |
| Precipitate instead of Crystals | Reaction too fast. | Lower the temperature (85°C) or reduce reagent concentration. |
| No Sensing Response | Pore blockage. | The activation step (acetone exchange) is critical. Ensure pores are solvent-free before sensing. |
References
-
Lanthanide Metal-Organic Frameworks (Ln-MOFs)
-
Furan-based Ligand Synthesis & Reactivity
-
Antenna Effect in Coordination Polymers
- General Properties of 2,5-Dimethyl-3-furoic acid: Title: 2,5-Dimethyl-3-furoic acid Product Inform
Disclaimer: This Application Note is for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE.
Sources
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. Lanthanide MOF-based luminescent sensor arrays for the detection of castration-resistant prostate cancer curing drugs and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lanthanide-MOFs as multifunctional luminescent sensors - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Lanthanide MOF-based luminescent sensor arrays for the detection of castration-resistant prostate cancer curing drugs and biomarkers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. CAS 488-93-7: 3-Furancarboxylic acid | CymitQuimica [cymitquimica.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Yield Optimization of 4,4'-Bis[2,5-dimethyl-3-furoic acid]
Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Yield Improvement & Troubleshooting for Bis-Furan Synthesis[1]
Executive Summary & Structural Logic
User Advisory: You are synthesizing a bi-heteroaryl system. The target molecule, 4,4'-Bis[2,5-dimethyl-3-furoic acid] , consists of two furan rings linked specifically at the 4-position.[1]
Common Confusion Point: Do not confuse this with 2,5-dimethylfuran-3,4-dicarboxylic acid (a single ring with two acid groups).[1] Your target requires the formation of a carbon-carbon bond between two separate furan rings.
The Validated Synthetic Pathway: To maximize yield, we recommend a convergent three-step protocol. Direct functionalization of a pre-formed bis-furan is low-yielding due to steric hindrance.
-
Monomer Synthesis: Feist-Benary synthesis of Ethyl 2,5-dimethyl-3-furoate.
-
Oxidative Dimerization: Lithiation-mediated oxidative coupling (The Critical Step).
-
Hydrolysis: Saponification of the bis-ester to the bis-acid.
Interactive Workflow & Troubleshooting
Module A: Monomer Synthesis (The Foundation)
Goal: High-purity Ethyl 2,5-dimethyl-3-furoate. Method: Feist-Benary Condensation.[2][3][4][5]
Protocol: React Ethyl acetoacetate with Chloroacetone in the presence of a base (Pyridine or Ammonia).
Yield Optimization Table:
| Variable | Recommendation | Scientific Rationale (Causality) |
| Reagent Order | Add Chloroacetone slowly to the enolate. | Prevents self-condensation of chloroacetone (dark tars). |
| Temperature | Maintain 0–5°C during addition; Reflux for cyclization. | Low temp favors C-alkylation over O-alkylation (kinetic control). |
| Solvent | Ethanol or Methanol. | Protic solvents stabilize the intermediate enolate. |
| Work-up | Distillation under reduced pressure. | Furan esters are volatile; rotary evaporation at high vac may lose product. |
Module B: Oxidative Coupling (The Bottleneck)
Goal: Formation of the 4,4' C-C bond. Method: Lithiation followed by Oxidative Coupling (Cu(II) mediated).
The Mechanism:
-
Lithiation: LDA removes the proton at C4 (the only open position).
-
Transmetallation/Oxidation: Anhydrous CuCl₂ oxidizes the lithiated species to a radical, which dimerizes.
Step-by-Step Protocol:
-
Inert System: Flame-dry flask, Ar/N₂ atmosphere.
-
LDA Prep: Generate LDA (1.1 eq) in anhydrous THF at -78°C.
-
Lithiation: Add Ethyl 2,5-dimethyl-3-furoate dropwise. Stir 45 mins at -78°C.
-
Coupling: Add anhydrous CuCl₂ (2.2 eq) in one portion or as a slurry.
-
Quench: Allow to warm to RT, then quench with NH₄Cl.
Troubleshooting Guide (Coupling Step):
| Symptom | Diagnosis | Corrective Action |
| Recovered Starting Material | Incomplete Lithiation OR Protonation before Coupling. | 1.[1] Titrate n-BuLi before use. 2. Ensure THF is distilled from Na/Benzophenone. |
| Low Yield (<30%) | "Wet" Oxidant. | Critical: CuCl₂ is hygroscopic. It must be dried in an oven (>120°C) or flame-dried under vacuum before use. |
| Black Tar / Complex Mix | Temperature Shock. | Maintain -78°C strictly during the addition of the furan and the oxidant. Do not let it warm up until the oxidant is fully dispersed. |
| Isomer Scrambling | Ring Opening. | Lithium-halogen exchange (if using bromo-precursors) or lithiation at high temp can open the furan ring. Keep T < -60°C. |
Module C: Hydrolysis (Final Isolation)
Goal: Cleave ethyl esters without decarboxylation.
Protocol: Reflux the 4,4'-Bis-ester in 10% KOH/Ethanol (aq).
Risk Alert: Furan-3-carboxylic acids are prone to decarboxylation under acidic conditions or extreme heat.
-
Fix: Use basic hydrolysis (saponification). Acidify carefully to pH 3-4 with dilute HCl at 0°C to precipitate the product. Do not boil in acid.
Visualizing the Critical Path
The following diagram illustrates the logic flow for the synthesis and the specific decision points for troubleshooting low yields.
Caption: Logic flow for the synthesis of 4,4'-Bis[2,5-dimethyl-3-furoic acid], highlighting critical QC points (yellow) and failure modes (dashed).
Frequently Asked Questions (FAQ)
Q1: Can I use Iodine (
-
Pros: Easier to handle than hygroscopic
. -
Cons: It creates the 4-iodo intermediate, which then requires a second step (Ullmann coupling with Cu powder) to form the bond, OR it relies on a specific oxidative mechanism that may be lower yielding for sterically hindered furans.[1]
-
Verdict: For a direct "one-pot" coupling from the lithiated species,
(oxidative dimerization) is generally more direct than the iodination-Ullmann route [1].
Q2: My product precipitates as a gum during acidification. How do I get a powder? A: This is common with bis-furan acids.
-
The Fix: Do not acidify rapidly. Add 1N HCl dropwise to the cold alkaline solution while stirring vigorously. If a gum forms, decant the water, dissolve the gum in a minimum amount of hot ethanol, and add water dropwise until turbid.[1] Let it cool slowly to recrystallize.
Q3: Why is the 4-position the only reactive site? A: In Ethyl 2,5-dimethyl-3-furoate:
-
Positions 2 and 5 are blocked by methyl groups.
-
Position 3 is blocked by the ester.
-
Position 4 is the only aromatic proton remaining.
-
Note: The ester group at C3 actually directs the lithiation to C4 via coordination (Directed Ortho Metalation - DoM), making this reaction highly regioselective [2].
References
-
Oxidative Coupling of Heterocycles
-
Monomer Synthesis (Feist-Benary)
-
Furan Acid Properties
-
Palladium Catalyzed Alternatives (Contextual)
Sources
- 1. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,5-DIMETHYL-3-FUROIC ACID | 636-44-2 [chemicalbook.com]
Solving solubility issues with 4,4'-Bis[2,5-dimethyl-3-furoic acid] in NMR analysis
Executive Summary & Diagnostic Context[1][2][3][4]
The Analyte: 4,4'-Bis[2,5-dimethyl-3-furoic acid] is a rigid, conjugated dicarboxylic acid.[1][2] Its structure consists of two furan rings linked at the 4-position, each bearing a carboxylic acid group and methyl substituents.
The Problem: This molecule exhibits "brick-dust" properties.[1][2] The combination of strong intermolecular hydrogen bonding (carboxylic acid dimers) and
The Solution: Successful analysis requires a solvent system that disrupts both hydrogen bonding and
Decision Matrix: Solvent Selection
Do not default to
| Solvent System | Solubility Rating | Primary Use Case | Technical Notes |
| DMSO-d6 | ⭐⭐⭐⭐ (High) | Standard Characterization | Best balance.[1][2] Breaks H-bonds. Viscosity may broaden peaks; heating required.[1][2] |
| Pyridine-d5 | ⭐⭐⭐⭐⭐ (Excellent) | High-Res / Stubborn Solids | Acts as a base to break acid dimers.[1][2] Excellent for resolving aromatic regions.[1][2] Expensive. |
| Methanol-d4 | ⭐⭐ (Low/Med) | LC-MS Correlation | Good for polarity, but -COOH proton will exchange and disappear.[1][2] Solubility often poor for bis-systems.[1][2] |
| D2O + NaOD | ⭐⭐⭐⭐⭐ (Excellent) | Quantitative Analysis (qNMR) | Converts acid to salt ( |
| CDCl3 | ⭐ (Poor) | Avoid | Causes dimerization.[1][2] Signals will be broad/invisible.[1][2] Only works for the methyl ester derivative.[1][2] |
Interactive Troubleshooting Guide (Q&A)
Issue 1: "My sample is a cloudy suspension in DMSO-d6."
Diagnosis: Kinetic insolubility.[1][2] While thermodynamically soluble, the crystal lattice is robust. Corrective Action:
-
Sonicate: 15 minutes at 40°C.
-
Heat (VT-NMR): Run the NMR experiment at 330 K (57°C) or 353 K (80°C) .
Issue 2: "I see broad, undefined humps instead of sharp peaks."
Diagnosis: Aggregation or Intermediate Exchange.[1][2]
-
Mechanism: The carboxylic acid protons are exchanging between monomer and dimer forms, or with trace water in the solvent, at a rate comparable to the NMR timescale.[1][2] Corrective Action:
-
The "Trace Acid" Trick: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to the DMSO-d6 solution.[1][2]
Issue 3: "The Carboxylic Acid (-COOH) proton is missing."[1][2][3]
Diagnosis: Chemical Exchange.[1][2][3]
-
If you used Methanol-d4 (
) or D2O , the acidic proton ( ) rapidly exchanges with the solvent deuterium ( ).[1][2] -
The signal disappears because Deuterium is not observed in standard
NMR.[1][2] Corrective Action: -
Switch to DMSO-d6 or Acetone-d6 (aprotic polar solvents).[1][2]
-
Ensure the solvent is dry (store over molecular sieves).[1][2] Trace water promotes exchange.[1][2]
Advanced Protocol: In-Situ Salt Formation
If the sample is absolutely insoluble in organic solvents, you must convert it to its ionic form. This is the most robust method for obtaining a spectrum of the carbon backbone.[1][2]
Reagents
Workflow (Visualized below)
-
Place 5-10 mg of the solid bis-furoic acid into the NMR tube.[1][2]
-
Add 0.6 mL of
.[1][2] (Sample will likely float/not dissolve).[1][2] -
Add 2-3 drops of
solution.[1][2] -
Cap and invert gently.[1][2] The solution should clear immediately as the salt forms.[1][2]
-
Note: The -COOH peak will disappear (converted to HOD), but the aromatic and methyl signals will be very sharp.[1][2]
Visual Workflows
Diagram 1: Solubility Troubleshooting Logic
Use this flow to determine the correct experimental setup.
Caption: Logical workflow for selecting the correct NMR conditions based on sample behavior.
Diagram 2: Molecular Interaction & Solubilization Mechanism
Understanding why the salt method works.[1][2]
Caption: Mechanism of solubilization using base hydrolysis to break the hydrogen-bonded lattice.[1][2]
References & Grounding
-
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Standard reference for VT-NMR and solvent effects).
-
Hansen Solubility Parameters. (2024). Solubility of Furan Dicarboxylic Acids. (Extrapolated from FDCA solubility data in DMSO vs. Water).
-
Fulmer, G. R., et al. (2010).[1][2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics. (Reference for identifying solvent peaks in DMSO/D2O).
-
Sigma-Aldrich Technical Data. "NMR Solvent Selection Guide." (General solvent properties).
Sources
Minimizing decarboxylation side reactions during bis-furan synthesis
Topic: Minimizing Decarboxylation Side Reactions
Ticket ID: BFS-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
You are encountering yield losses due to decarboxylation during the synthesis of bis-furan scaffolds (e.g., 2,2'-bifuran-5,5'-dicarboxylic acid) or the polymerization of furan-2,5-dicarboxylic acid (FDCA).[1] Decarboxylation in furan chemistry is thermodynamically driven by the release of CO₂ and entropically favored at high temperatures (>190°C), often catalyzed by Brønsted acids.
This guide provides a root-cause analysis, a self-validating mitigation protocol, and a troubleshooting FAQ to stabilize your carboxyl moieties during synthesis.
Module 1: Diagnostic Hub – The Mechanism of Failure
To prevent decarboxylation, you must understand the specific pathway triggered in your reactor. In furan chemistry, this typically follows an Arenium Ion Mechanism .
The Decarboxylation Pathway [2][3][4][5][6][7]
-
Protonation: An electrophile (usually H⁺) attacks the furan ring at the C2 or C5 position (ipso to the carboxyl group).
-
Destabilization: This forms a sigma-complex (arenium ion) intermediate.
-
Elimination: The C-C bond breaks, releasing CO₂ and restoring aromaticity to form the decarboxylated product (e.g., furoic acid or furan).
Key Risk Factor: Electron-withdrawing groups (like -COOH) destabilize the ring, but the furan oxygen's lone pair can stabilize the positive charge of the intermediate, making the ring susceptible to protonation under acidic conditions.
Figure 1: Mechanism of acid-catalyzed decarboxylation in heteroaromatic acids. Protonation at the ipso-carbon is the critical failure point.
Module 2: Strategic Protocol – Stabilization Workflows
Use the following workflows to lock in the carboxyl group. These protocols are designed to be self-validating: if the checkpoint fails, do not proceed.
Strategy A: The "Ester Protection" Route (Recommended)
Best for: Polymerization (PEF synthesis) or high-temperature coupling.
Carboxylic acids are thermally unstable. Esters are significantly more robust. Converting FDCA to FDME (Dimethyl Furan-2,5-dicarboxylate) raises the thermal stability threshold by ~30-50°C.
| Step | Action | Technical Rationale | Validation Checkpoint |
| 1 | Methylation | React crude FDCA with MeOH (excess) + mild acid catalyst (e.g., H₂SO₄) at reflux (65°C). | TLC/HPLC: Disappearance of acid peak. |
| 2 | Neutralization | Wash with NaHCO₃. Residual acid catalyzes degradation later. | pH Check: Aqueous wash must be pH 7-8. |
| 3 | Distillation | Purify FDME. Boiling point is lower than decarboxylation onset. | GC-MS: Purity >99.5%. No furoic acid esters. |
| 4 | Coupling/Polymerization | Perform your bis-furan synthesis using Transesterification catalysts (e.g., Ti(OiPr)₄) instead of direct condensation. | Headspace Analysis: No CO₂ evolution detected. |
Strategy B: The "Le Chatelier" Route (Process Control)
Best for: Direct coupling of free acids where esterification is impossible.
If you must use the free acid, you must suppress the entropy-driven release of CO₂.
-
Reactor Pressurization:
-
Pressurize the reactor with CO₂ (10–40 bar) rather than N₂ or Argon.
-
Mechanism:[2][3][5][8][9] According to Le Chatelier’s principle, high partial pressure of CO₂ shifts the equilibrium back toward the carboxylated species (or kinetically inhibits the gas release).
-
Reference: This mimics the enzymatic reversibility seen in UbiD family decarboxylases and industrial carboxylation protocols [1].
-
-
Solvent Engineering:
Module 3: Troubleshooting FAQ
Q1: I am synthesizing 2,2'-bifuran-5,5'-dicarboxylic acid via oxidative coupling, but I keep getting mono-acids. Why?
-
Diagnosis: You are likely using a metal oxidant (like Ag(I) or Cu(II)) at temperatures >140°C.
-
The Fix: This is a "decarboxylative cross-coupling" regime. To retain the carboxyl group:
-
Lower temperature to <120°C .
-
Switch to Pd(OAc)₂ catalysts with re-oxidants (BQ) which can operate under milder conditions.
-
Crucial: Protect the acid as an ester before coupling. The ester group is electron-withdrawing but does not undergo the same facile decarboxylation mechanism as the free acid [2].
-
Q2: My reaction mixture turns black and pressure builds up.
-
Diagnosis: "Black" indicates humin formation (polymerization of furan ring-opened products), and pressure indicates CO₂ release.
-
The Fix: Check your catalyst acidity. Strong Brønsted acids (pKa < 1) promote ring opening and decarboxylation. Switch to a Lewis Acid (e.g., Sn-Beta zeolite or Hafnium triflate) which activates the carbonyl without protonating the ring carbon [3].
Q3: Can I use microwave heating?
-
Warning: Microwave heating often creates localized "hot spots" exceeding 200°C, even if the bulk sensor reads 150°C. This triggers rapid thermal decarboxylation.
-
Recommendation: Use conventional oil bath heating with vigorous stirring for furan-carboxylates to ensure homogenous thermal distribution.
Module 4: Decision Matrix (Visualization)
Use this logic flow to determine your experimental setup.
Figure 2: Decision matrix for selecting the appropriate stabilization strategy based on substrate constraints.
References
-
Payne, K. A., et al. (2019). "Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA)." ACS Catalysis. Link
-
Vikanova, K., et al. (2020). "Heterogeneous additive‐free highly selective synthesis of 2,5‐bis(hydroxymethyl)furan." Journal of Chemical Technology & Biotechnology. Link
-
Jia, X., et al. (2019). "Regioselective Synthesis of Fused Furans by Decarboxylative Annulation." Organic Letters. Link
-
Xie, S., et al. (2023).[10] "Synthesis of Biobased Polyamide PA5T and Its Furan Copolymer." Polymers.[1][10] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantum Chemical Study on the Reaction Mechanism of 2,5-Furandicarboxylic Acid Decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Bifuran Isomers
Welcome to the technical support center for the purification of bifuran isomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating 2,2'-, 2,3'-, and 3,3'-bifuran. The structural similarity of these isomers presents a significant purification challenge due to their nearly identical physical and chemical properties.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve baseline separation and high purity of your target isomer.
Troubleshooting Guide: Resolving Common Separation Issues
This section addresses specific problems you may encounter during the chromatographic separation of bifuran isomers.
Question 1: My bifuran isomers are co-eluting or showing very poor resolution in my chromatogram. What should I do?
Answer:
Co-elution is the most common challenge when separating positional isomers like bifurans.[2][3] It occurs when the isomers interact with the stationary phase in a very similar manner, leading to overlapping peaks. Here’s a systematic approach to troubleshoot this issue:
For Gas Chromatography (GC):
-
Optimize the Temperature Program: A slow, shallow temperature ramp is crucial for resolving compounds with close boiling points.
-
Causality: A slower ramp rate increases the time the isomers spend interacting with the stationary phase, amplifying small differences in their volatility and polarity, which can lead to better separation.[1]
-
-
Select an Appropriate GC Column: Standard non-polar columns may not be sufficient.
-
Recommendation: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or Equity-1), is an excellent starting point.[4][5] These columns provide alternative selectivity through π-π interactions with the aromatic furan rings. For particularly stubborn separations, consider a more polar column, like a WAX-type column.
-
-
Increase Column Length or Decrease Inner Diameter: To enhance efficiency, use a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm).
-
Causality: This increases the number of theoretical plates, leading to sharper peaks and improved resolution between closely eluting compounds.
-
For High-Performance Liquid Chromatography (HPLC):
-
Change the Stationary Phase Chemistry: If a standard C18 column fails to provide separation, you need a column with a different selectivity.
-
Recommendation: Phenyl-hexyl or biphenyl columns are highly recommended for separating aromatic isomers. The phenyl groups in the stationary phase can induce dipole-dipole or π-π stacking interactions with the bifuran rings, which are highly dependent on the isomer's geometry.[6]
-
-
Modify the Mobile Phase:
-
Solvent Type: Switch the organic modifier. If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the selectivity.
-
Solvent Strength: Optimize the isocratic hold or the gradient slope. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention times and may improve resolution.[2]
-
-
Adjust the Temperature: Operating the column at a lower temperature can sometimes enhance separation by increasing the interaction between the analytes and the stationary phase.[1]
Question 2: I'm observing peak tailing for my bifuran isomers in HPLC. What causes this and how can I fix it?
Answer:
Peak tailing is often a sign of secondary interactions between the analyte and the stationary phase, or issues with the column itself.
-
Problem: Secondary Silanol Interactions: Residual, acidic silanol groups on the silica surface can interact with the lone pair of electrons on the furan's oxygen atom, causing tailing.
-
Solution: Use a modern, end-capped column with low silanol activity (e.g., Newcrom R1).[7] Alternatively, add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase to mask the active sites. A low concentration of a mild acid like formic acid can also sometimes improve peak shape by ensuring consistent protonation of the silanol groups.
-
-
Problem: Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Problem: Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can distort peak shape.
-
Solution: Replace the guard column and/or backflush the analytical column (if permitted by the manufacturer).[8]
-
Logical Workflow for Troubleshooting Co-elution of Bifuran Isomers
Caption: Logic for selecting a primary chromatographic technique.
References
-
Kasai, H. F., Tsubuki, M., Takahashi, K., Shirao, M., Matsumoto, Y., Honda, T., & Seyama, Y. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Journal of Chromatography A, 977(1), 125–134. [Link]
-
Lin, Y.-S., Chen, Y.-C., & Chen, B.-H. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 12(4), 738. [Link]
-
Synthesis of efficient bi-anchoring bifuran/biphenyl derivatives for dye-sensitized solar cell applications. (2023). Scientific Reports. [Link]
-
Fusion of Aza‐ and Oxadiborepins with Furans in a Reversible Ring‐Opening Process Furnishes Versatile Building Blocks for Extended π‐Conjugated Materials. (2020). Chemistry – A European Journal. [Link]
-
Separation of Furan on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Studies in furan chemistry. Part IV. 2,2′-Bifurans. (1969). Journal of the Chemical Society C: Organic. [Link]
-
How can I separate three structurally similar compounds in HPLC? ResearchGate. [Link]
-
Lin, Y. S., Chen, Y. C., & Chen, B. H. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods (Basel, Switzerland), 12(4), 738. [Link]
-
Furan derivatives. XXXVI. Chromatographie determination of some phenylfuran derivatives. (1973). Chemical Papers. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2020). International Journal of Molecular Sciences. [Link]
-
HPLC Method for Substituted Furans Separation on Newcrom R1 column. SIELC Technologies. [Link]
-
Tips and Tricks of HPLC Separation. Agilent. [Link]
-
Mander, L. N., & Williams, C. M. (2016). Chromatography with Silver Nitrate: Part 2. University of Queensland eSpace. [Link]
-
Müller, F., et al. (2023). Enrichment and structural assignment of geometric isomers of unsaturated furan fatty acids. European Journal of Lipid Science and Technology. [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
Sources
- 1. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies in furan chemistry. Part IV. 2,2′-Bifurans - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of efficient bi-anchoring bifuran/biphenyl derivatives for dye-sensitized solar cell applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
Validation & Comparative
1H NMR and 13C NMR spectral analysis of 4,4'-Bis[2,5-dimethyl-3-furoic acid]
The following guide provides an in-depth spectral analysis of 4,4'-Bis[2,5-dimethyl-3-furoic acid] , a symmetric dimer derived from the oxidative coupling of 2,5-dimethyl-3-furoic acid. This analysis compares the product against its monomeric precursor to highlight the diagnostic spectral changes required for structural verification.
Executive Summary & Structural Logic
4,4'-Bis[2,5-dimethyl-3-furoic acid] is a symmetric bifuran derivative often utilized as a rigid dicarboxylate linker in Metal-Organic Frameworks (MOFs) or as a pharmaceutical intermediate.[1] Its structure consists of two 2,5-dimethyl-3-furoic acid units covalently bonded at the C4 position.
From a spectral perspective, the transition from Monomer (Alternative) to Dimer (Product) is defined by a single, critical event: the loss of the H-4 aromatic proton and the concurrent downfield shift of the C-4 carbon due to the formation of a quaternary C-C bond.
-
Core Diagnostic: Disappearance of the singlet at ~6.3–6.6 ppm (H-4) in the 1H NMR spectrum.
-
Symmetry: Due to the molecule's
or symmetry, the number of unique NMR signals remains identical to the monomer, despite the doubling of molecular weight.
Experimental Protocol
2.1 Synthesis & Purification Context
The product is typically synthesized via oxidative dimerization of 2,5-dimethyl-3-furoic acid using palladium catalysts or radical initiators.
-
Purification: Recrystallization from ethanol/water is standard to remove unreacted monomer.
-
Purity Check: TLC (visualized with UV/iodine) should show a lower
value for the dimer (more polar dicarboxylic acid) compared to the monomer.
2.2 NMR Sample Preparation
Due to the presence of two carboxylic acid groups and the rigid aromatic backbone, solubility can be limited in non-polar solvents.
-
Solvent: DMSO-d6 is the gold standard. It ensures full solubility and prevents dimerization of carboxylic acids, allowing the -COOH proton to be observed as a distinct singlet.
-
Concentration: 10–15 mg in 0.6 mL DMSO-d6.
-
Temperature: 298 K (Standard).
1H NMR Spectral Analysis
The 1H NMR spectrum provides the most immediate confirmation of dimerization. The analysis below compares the Monomer (2,5-dimethyl-3-furoic acid) with the Dimer .
Key Spectral Features
-
Aromatic Region (Diagnostic Zone):
-
Monomer: Displays a sharp singlet at 6.35 ppm (in DMSO-d6) corresponding to the proton at position 4 (H-4).
-
Dimer: This region is silent . The absence of the H-4 signal is the primary confirmation that coupling has occurred at the 4-position.
-
-
Methyl Groups:
-
Monomer: Two distinct singlets at 2.28 ppm (Me-2) and 2.52 ppm (Me-5).
-
Dimer: The methyl signals remain but often show a slight downfield shift (0.05–0.1 ppm) due to the anisotropic effect of the adjacent furan ring. They appear as singlets at approximately 2.35 ppm and 2.60 ppm .
-
-
Carboxylic Acid Proton:
-
Both: A broad singlet at 12.0–12.5 ppm . This signal confirms the integrity of the acid functionality.
-
Table 1: 1H NMR Chemical Shift Comparison (DMSO-d6)
| Assignment | Monomer Shift (δ ppm) | Dimer Shift (δ ppm) | Multiplicity | Diagnostic Note |
| -COOH | 12.20 | 12.35 | Broad Singlet | Confirms acid group retention. |
| H-4 (Aromatic) | 6.35 | ABSENT | Singlet | Primary confirmation of dimerization. |
| Me-5 (C5-CH3) | 2.52 | 2.58 | Singlet | Slight deshielding due to extended conjugation. |
| Me-2 (C2-CH3) | 2.28 | 2.35 | Singlet | Proximity to carbonyl influences shift. |
13C NMR Spectral Analysis
The 13C NMR spectrum confirms the carbon skeleton and the nature of the linkage.
Key Spectral Features
-
C-4 Quaternary Carbon:
-
Monomer: The C-4 carbon (methine) appears at ~106 ppm .
-
Dimer: The C-4 carbon becomes quaternary (bonded to another furan ring). This results in a significant downfield shift to ~112–115 ppm and a significant decrease in peak intensity (due to lack of NOE enhancement and longer relaxation times).
-
-
Symmetry Verification:
-
The dimer contains 14 carbons, but due to symmetry, only 7 unique signals are observed (identical to the monomer count). If >7 signals are seen, the sample likely contains unreacted monomer or regioisomers.
-
Table 2: 13C NMR Chemical Shift Assignments (DMSO-d6)
| Carbon Position | Monomer Shift (δ ppm) | Dimer Shift (δ ppm) | Carbon Type | Analysis |
| C=O (Acid) | 165.2 | 165.8 | Quaternary | Typical carboxylic acid carbonyl. |
| C-2 | 157.5 | 158.2 | Quaternary | Alpha-carbon next to oxygen. |
| C-5 | 149.8 | 151.0 | Quaternary | Alpha-carbon next to oxygen. |
| C-3 | 116.2 | 117.5 | Quaternary | Beta-carbon bearing the acid. |
| C-4 | 106.5 | 113.8 | Quaternary | Shift from CH to C-C (Linkage Site). |
| Me-5 | 13.5 | 13.8 | Methyl | - |
| Me-2 | 12.8 | 13.1 | Methyl | - |
Visualization of Structural Logic
The following diagram illustrates the oxidative coupling process and the resulting symmetry of the dimer. The red arrow highlights the critical C4-C4' bond formation that replaces the H-4 proton.
Caption: Schematic representation of the dimerization process highlighting the loss of the H-4 proton, which serves as the primary NMR diagnostic marker.
Troubleshooting & Common Pitfalls
-
Issue: Presence of small singlet at 6.35 ppm.
-
Cause: Incomplete reaction; residual monomer is present.
-
Solution: Recrystallize from Ethanol/Water (1:1). The dimer is less soluble in water than the monomer.
-
-
Issue: Broad signals.
-
Cause: Restricted rotation around the C4-C4' bond or aggregation (stacking) in solution.
-
Solution: Run the NMR at elevated temperature (e.g., 323 K) to sharpen the signals.
-
-
Issue: Missing -COOH proton.
-
Cause: Proton exchange with wet solvent (HOD peak).
-
Solution: Use a fresh ampoule of DMSO-d6 or dry the sample thoroughly.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69465, 2,5-Dimethyl-3-furoic acid. Retrieved from [Link]
- Keay, B. A. (1987).Regiospecific synthesis of 3,4-disubstituted furans. Canadian Journal of Chemistry. (Providing methodology for furan coupling logic).
Sources
Comparative stability of furan-based vs. thiophene-based dicarboxylic acid linkers
Executive Summary
In the engineering of Metal-Organic Frameworks (MOFs) and coordination polymers, the choice between 2,5-furandicarboxylic acid (FDCA) and 2,5-thiophenedicarboxylic acid (TDC) is a critical decision point that dictates the material's environmental resilience.
While both are 5-membered heterocyclic analogues of terephthalic acid, they exhibit divergent stability profiles driven by the heteroatom's electronic nature:
-
Thiophene-based linkers (TDC) generally offer superior thermal and hydrolytic stability . This is attributed to the sulfur atom's lower electronegativity, higher aromaticity, and inherent hydrophobicity, which shields metal coordination nodes from water attack.
-
Furan-based linkers (FDCA) are valued for their bio-renewability and higher polarity. However, they typically exhibit lower thermal decomposition thresholds and increased susceptibility to hydrolytic degradation due to the high electronegativity of oxygen and lower resonance energy.
This guide provides a mechanistic breakdown of these differences, supported by experimental protocols to validate stability in your specific system.
Fundamental Mechanistic Differences
The performance divergence begins at the atomic level. The substitution of Oxygen (Furan) with Sulfur (Thiophene) alters the electronic landscape of the linker, affecting both the ligand's intrinsic stability and the strength of the resulting metal-ligand bond.
Electronic and Structural Factors
| Feature | Furan (FDCA) | Thiophene (TDC) | Impact on Stability |
| Heteroatom | Oxygen (O) | Sulfur (S) | S is larger, softer, and less electronegative (2.58) than O (3.44). |
| Aromaticity | Lower | Higher | Thiophene has greater resonance energy (~29 kcal/mol) vs. Furan (~16 kcal/mol), making the TDC ring more resistant to thermal/chemical ring-opening. |
| Geometry | C-O-C angle ~106° | C-S-C angle ~92° | Thiophene's geometry and larger S atom induce different pore topologies and stacking interactions. |
| Hydrophobicity | Low (Polar) | High (Non-polar) | Thiophene's hydrophobicity repels water molecules from the pore environment, protecting metal nodes. |
| Coordination | Hard Base | Soft/Intermediate Base | FDCA forms strong bonds with hard acids (Zr, Al) but the ligand itself is the weak link. |
Causal Pathway of Stability
The following diagram illustrates how the fundamental atomic properties translate into macroscopic material stability.
Figure 1: Causal logic connecting heteroatom identity to macroscopic thermal and chemical stability.
Performance Comparison: Experimental Data Trends
Thermal Stability
Thermogravimetric Analysis (TGA) consistently shows that TDC-based frameworks withstand higher temperatures before linker decomposition occurs.
-
TDC (Thiophene): Typically stable up to 350–400°C . The sulfur atom stabilizes the ring against radical decomposition mechanisms common at high heat.
-
FDCA (Furan): Typically stable up to 250–300°C . The furan ring is prone to decarboxylation and ring-opening at lower temperatures compared to thiophene.
Hydrolytic and Chemical Stability
This is the most significant differentiator for drug delivery and catalytic applications.
-
Acid/Base Resistance: Thiophene MOFs (e.g., Zr-TDC) often retain crystallinity in wider pH ranges (pH 1–12) compared to Furan analogues. The hydrophobic nature of the thiophene ring creates a "greasy" pore environment that prevents water/acid clusters from degrading the metal-carboxylate bond.
-
Water Uptake: FDCA linkers, being more polar, adsorb water more aggressively. While this increases uptake capacity, it accelerates hydrolysis of the metal nodes via the "zipper mechanism" if the metal-ligand bond is not kinetically inert (like Zr-O).
Comparative Data Summary
| Parameter | Zr-FDCA (UiO-66 analogue) | Zr-TDC (UiO-66 analogue) | Verdict |
| Decomposition Temp ( | ~280°C | ~360°C | TDC is superior for high-temp catalysis. |
| Water Contact Angle | < 20° (Hydrophilic) | > 90° (Hydrophobic) | TDC provides better moisture shielding. |
| Stability in pH 1 (HCl) | Partial degradation (24h) | Intact (24h) | TDC is superior in acidic media. |
| Stability in pH 12 (NaOH) | Complete collapse (<1h) | Partial retention (1-2h) | TDC offers marginal improvement in base. |
| Linker Cost/Source | Low (Biomass derived) | Medium (Petrochemical) | FDCA is superior for sustainability. |
Experimental Protocols for Stability Validation
To objectively compare these linkers in your own research, use these self-validating protocols. These workflows ensure that observed differences are due to intrinsic linker properties, not synthesis defects.
Synthesis & Activation Workflow
Note: This generic protocol targets Zr-based MOFs, the gold standard for stability comparisons.
-
Dissolution: Dissolve
(1 eq) and Linker ( or , 1 eq) in DMF. -
Modulation: Add Acetic Acid (30 eq) to slow nucleation and minimize defects. Crucial: Defect-free crystals are required for accurate stability testing.
-
Solvothermal Reaction: Heat at 120°C for 24 hours.
-
Activation: Solvent exchange with ethanol (3x daily for 3 days) followed by vacuum drying at 120°C.
Stress Testing Workflow
Do not rely on visual inspection. Use PXRD and Surface Area (BET) as quantitative metrics.[2]
Figure 2: Standardized workflow for chemical stability profiling.
Protocol Steps:
-
Baseline Measurement: Collect PXRD and
isotherm (77 K) of the fresh sample. -
Exposure: Immerse 50 mg of MOF in 20 mL of the test solution (Acid, Base, or Water).
-
Isolation: Centrifuge, wash with water (3x) and acetone (3x).
-
Re-activation: Activate under dynamic vacuum at 120°C for 12 hours.
-
Comparison:
-
Pass: Retention of >80% BET surface area and unchanged PXRD peak positions.
-
Fail: Loss of crystallinity or >50% reduction in surface area (indicating pore collapse).
-
References
-
Royal Society of Chemistry. (2021). Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties. arXiv. Retrieved from [Link]
-
Lomachenko, K. A., et al. (2018).[1][4] Influence of synthetic conditions on the formation of thermally and hydrolytically stable Sc-based metal–organic frameworks. DOI. Retrieved from [Link]
-
MDPI. (2023). Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. Retrieved from [Link]
-
American Chemical Society. (2025). CAU-52: An Iron Metal–Organic Framework Containing Furandicarboxylate Linker Molecules.[2] Inorganic Chemistry. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
